molecular formula C9H10FNO B12434706 2-Fluoro-benzimidic acid ethyl ester CAS No. 57870-49-2

2-Fluoro-benzimidic acid ethyl ester

Cat. No.: B12434706
CAS No.: 57870-49-2
M. Wt: 167.18 g/mol
InChI Key: ZILJLCKRBMDVQV-UHFFFAOYSA-N
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Description

2-Fluoro-benzimidic acid ethyl ester is a chemical compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol It is an ester derivative of benzimidic acid, where a fluorine atom is substituted at the second position of the benzene ring

Preparation Methods

The synthesis of 2-Fluoro-benzimidic acid ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzoyl chloride with ethanol in the presence of a base such as pyridine . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Fluoro-benzimidic acid ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include acids for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Fluoro-benzimidic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets. The fluorine atom enhances the compound’s stability and bioavailability by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

2-Fluoro-benzimidic acid ethyl ester can be compared with other similar compounds such as:

    2-Fluorobenzoic acid: Lacks the ester group but shares the fluorine substitution on the benzene ring.

    Ethyl benzoate: Contains the ester group but lacks the fluorine substitution.

    2-Fluoro-benzimidazole: Contains a similar fluorine substitution but has a different functional group.

The uniqueness of this compound lies in the combination of the ester and fluorine functionalities, which confer distinct chemical and physical properties .

Properties

IUPAC Name

ethyl 2-fluorobenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILJLCKRBMDVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484061
Record name 2-FLUORO-BENZIMIDIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57870-49-2
Record name 2-FLUORO-BENZIMIDIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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